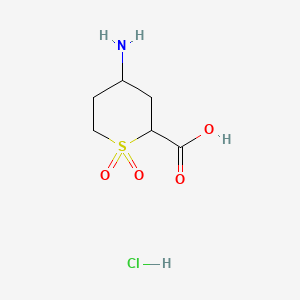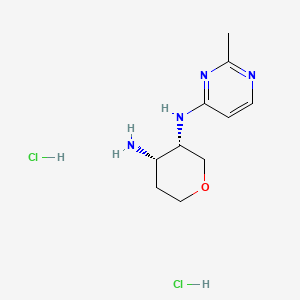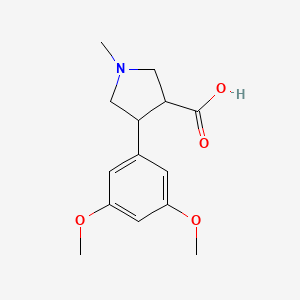
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is a compound with a unique chemical structure that has garnered interest in various scientific fields. This compound is characterized by the presence of an amino group, a dioxo-thiane ring, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an amino group and a carboxylic acid group in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired diastereomeric mixture.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxo-thiane ring to a thiane ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Alkylated or acylated amino derivatives.
Applications De Recherche Scientifique
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
- 4-amino-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
Uniqueness
4-amino-1,1-dioxo-1lambda6-thiane-2-carboxylicacidhydrochloride,Mixtureofdiastereomers is unique due to its specific diastereomeric mixture, which can result in distinct biological and chemical properties compared to its similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C6H12ClNO4S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
4-amino-1,1-dioxothiane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c7-4-1-2-12(10,11)5(3-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Clé InChI |
DDZHQHCJHKXUHF-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C(CC1N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/no-structure.png)




![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)



![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
